1-benzyl-1H-pyrazole-3-carboxylic acid
Overview
Description
1-Benzyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a benzyl group at the 1-position and a carboxylic acid group at the 3-position
Mechanism of Action
Target of Action
Pyrazole derivatives have been found to interact with a variety of biological targets, contributing to their diverse biological activities .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds .
Biochemical Pathways
It’s worth noting that pyrazole derivatives can influence a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Pyrazole derivatives have been associated with a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Biochemical Properties
1-benzyl-1H-pyrazole-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. The nature of these interactions can vary, with some studies suggesting that this compound can form hydrogen bonds with active sites of enzymes, thereby influencing their activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it may impact cell signaling pathways by interacting with specific receptors or signaling molecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. This compound may act as an enzyme inhibitor by binding to the active site and preventing substrate binding, or as an activator by enhancing enzyme activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light or extreme pH, may lead to degradation . Long-term studies have indicated that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models to determine its therapeutic potential and toxicity. It has been observed that low to moderate doses of this compound can have beneficial effects on metabolic processes, while high doses may lead to toxic or adverse effects . Threshold effects have been identified, indicating that there is a specific dosage range within which this compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites . Additionally, this compound may affect the levels of certain cofactors, such as NADH or ATP, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within specific tissues or organelles can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and regulate gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-pyrazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds under acidic conditions . Another method includes the reaction of benzylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products: The major products formed from these reactions include substituted pyrazoles, hydrazine derivatives, and various functionalized pyrazole compounds .
Scientific Research Applications
1-Benzyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is utilized in the development of new materials with specific electronic and optical properties
Comparison with Similar Compounds
- 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid
- 1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid
- 1-{[Benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
Uniqueness: 1-Benzyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Properties
IUPAC Name |
1-benzylpyrazole-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)10-6-7-13(12-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPRLVUTBZKCJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007306-14-0 | |
Record name | 1-benzyl-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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